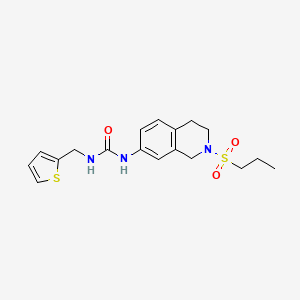
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Interaction
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea and its derivatives have been explored for their selective inhibition properties against specific enzymes. For example, the compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (a related derivative) is identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) with high selectivity over the alpha 2-adrenoceptor. This indicates its potential in targeting specific enzyme pathways (Grunewald et al., 1997).
Anticonvulsant Activity
Certain derivatives of the 1,2,3,4-tetrahydroisoquinoline compounds have been synthesized and evaluated for anticonvulsant activity. This includes the examination of their neurotoxicity and efficacy in specific models like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models. Compounds like 1-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)-3-(4-hydroxyphen-yl)urea have shown significant anticonvulsant properties, underscoring the therapeutic potential of these derivatives (Thakur et al., 2017).
Cancer Research
Some derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, have shown potential in cancer research, specifically in suppressing the growth of prostate cancer cells. These compounds have demonstrated potent histone deacetylase (HDAC) inhibitory activity, which is crucial in the regulation of gene expression and cancer therapy (Liu et al., 2015).
Drug Metabolism Studies
In drug metabolism studies, the use of biaryl-bis-sulfonamide derivatives, which include the 1,2,3,4-tetrahydroisoquinoline structure, has been investigated. These studies aim to understand how these compounds are metabolized in biological systems, aiding in the development of more efficient and safer pharmaceuticals. The microbial-based biocatalytic systems have been used to produce mammalian metabolites of such compounds for further analysis (Zmijewski et al., 2006).
Novel Synthesis Techniques
Research has also focused on novel synthesis techniques for derivatives of 1,2,3,4-tetrahydroisoquinoline. For example, a copper-catalyzed reaction has been developed to create diversified 4-aminoquinolines, showcasing the versatility and potential for creating various structurally related compounds (Oh et al., 2017).
Propiedades
IUPAC Name |
1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-10-26(23,24)21-8-7-14-5-6-16(11-15(14)13-21)20-18(22)19-12-17-4-3-9-25-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQICBIAWVKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)
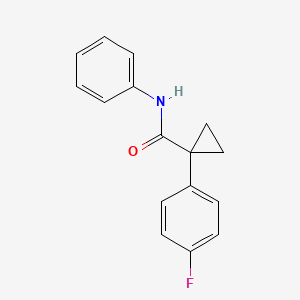

![3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664508.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2664509.png)
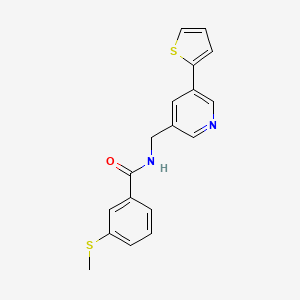
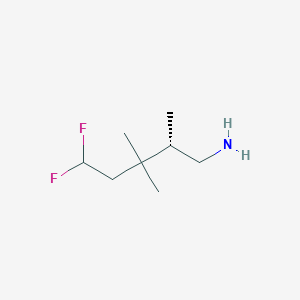
![2-(benzo[d]isoxazol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2664514.png)
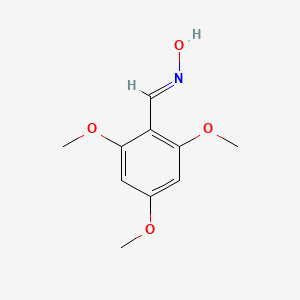
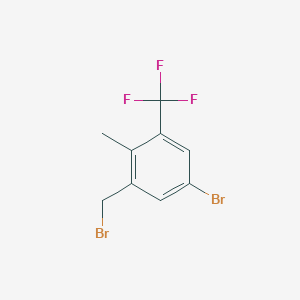
![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)
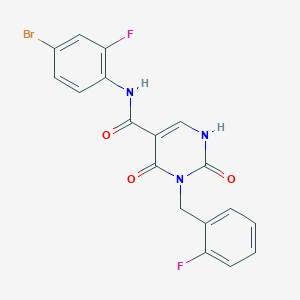
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2664526.png)